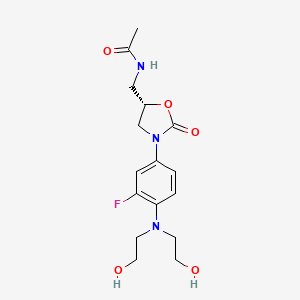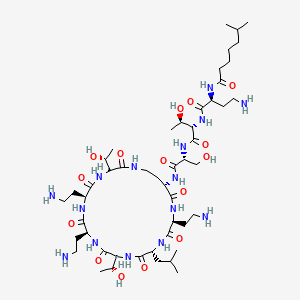
Propargyl-PEG3-phosphonic acid
Overview
Description
Propargyl-PEG3-phosphonic acid is a heterobifunctional compound featuring a propargyl group and a phosphonic acid groupThe phosphonic acid group is often used for surface modification .
Mechanism of Action
Target of Action
Propargyl-PEG3-phosphonic acid is primarily used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
The compound contains an Alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction, also known as “click chemistry”, results in a stable triazole linkage . The compound’s ability to form this linkage is crucial for its role in the synthesis of PROTACs .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming a bridge between the target protein and an E3 ubiquitin ligase, PROTACs (which include this compound as a linker) facilitate the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
These properties can improve the compound’s bioavailability, making it more effective as a linker in PROTACs .
Result of Action
The primary result of this compound’s action is the degradation of target proteins . By serving as a linker in PROTACs, it enables the selective degradation of disease-related proteins, potentially leading to therapeutic effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction it participates in can be affected by the presence of copper ions . Additionally, the compound’s stability and solubility can be influenced by factors such as pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG3-phosphonic acid typically involves the modification of commercially available polyethylene glycol derivatives. One common method starts with polyethylene glycol that has a hydroxyl group at one end and a carboxyl group at the other. The carboxyl group is modified into a propargyl group, while the hydroxyl group is converted into a phosphonic acid group .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG3-phosphonic acid primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition. This reaction forms a stable triazole linkage, which is highly useful in bioconjugation and surface modification applications .
Common Reagents and Conditions
Copper(I) iodide: Used as a catalyst in azide-alkyne cycloaddition.
Sodium ascorbate: Acts as a reducing agent to maintain the copper in its +1 oxidation state.
Azide-bearing compounds: React with the propargyl group to form triazole linkages.
Major Products
The major product formed from the reaction of this compound with azide-bearing compounds is a triazole-linked conjugate. This product is highly stable and useful in various applications, including drug delivery and surface modification .
Scientific Research Applications
Propargyl-PEG3-phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the attachment of biomolecules to surfaces, enhancing their stability and functionality.
Medicine: Incorporated into drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Employed in the development of advanced materials with specific surface properties.
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG3-acid: Contains a propargyl group and a carboxylic acid group.
Propargyl-PEG4-acid: Similar to Propargyl-PEG3-phosphonic acid but with an additional polyethylene glycol unit.
Propargyl-PEG5-acid: Features a longer polyethylene glycol chain, providing increased solubility.
Uniqueness
This compound is unique due to its combination of a propargyl group and a phosphonic acid group. This dual functionality allows it to participate in click chemistry reactions while also providing surface modification capabilities. The presence of three polyethylene glycol units enhances its solubility and biocompatibility, making it highly versatile for various applications .
Properties
IUPAC Name |
2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O6P/c1-2-3-13-4-5-14-6-7-15-8-9-16(10,11)12/h1H,3-9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKZOEDGARPKKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B610153.png)

![2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride](/img/structure/B610158.png)




![(1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B610166.png)


![7-Tert-butyl-5-(4-chlorophenyl)-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B610173.png)

